1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
Overview
Description
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a chemical compound with a unique structure that includes a tetrahydrothiopyran ring and a piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
This compound acts as a selective antagonist for the KOR . This means it binds to the KOR and blocks its activation by endogenous opioids or other drugs. By doing so, it prevents the downstream effects that would normally result from KOR activation .
Biochemical Pathways
The blockade of KOR by this compound affects several biochemical pathways. Most notably, it can inhibit the release of the hormone prolactin and reduce pain perception, as evidenced by its ability to counteract the effects of KOR agonists in animal models .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to its bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of KOR-mediated signaling pathways. This can lead to changes in hormone release and pain perception, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine typically involves the reaction of tetrahydrothiopyran with piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group in tetrahydrothiopyran with a piperidine derivative.
Reductive Amination: This method involves the reaction of an aldehyde or ketone derivative of tetrahydrothiopyran with piperidine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.
Scientific Research Applications
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can be compared with similar compounds such as:
1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Similar structure but with an oxygen atom instead of sulfur.
1-(tetrahydro-2H-thiopyran-4-yl)methylpiperidin-4-amine: Similar structure with a methyl group attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and piperidine rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(thian-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDBWJGRQUBZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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